molecular formula C12H10BrN B573016 5-Bromo-2-(3-methylphenyl)pyridine CAS No. 1215073-45-2

5-Bromo-2-(3-methylphenyl)pyridine

Cat. No.: B573016
CAS No.: 1215073-45-2
M. Wt: 248.123
InChI Key: VZVLJNWFFTUPGQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methylphenyl)pyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a 3-methylphenyl group attached to the same ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methylphenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-bromo-2-chloropyridine and 3-methylphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or dimethylformamide.

Major Products:

  • Substituted pyridines with different functional groups depending on the nucleophile used.
  • Biaryl compounds when used in cross-coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-(3-methylphenyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its biological activities, including anti-inflammatory and anticancer properties .

Industry: The compound is used in the development of materials with specific electronic properties. It is also employed in the synthesis of ligands for catalysis and other industrial applications .

Comparison with Similar Compounds

    5-Bromo-2-methylpyridine: Similar structure but lacks the 3-methylphenyl group.

    2-(3-Methylphenyl)pyridine: Similar structure but lacks the bromine atom.

    5-Bromo-2-phenylpyridine: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness: 5-Bromo-2-(3-methylphenyl)pyridine is unique due to the presence of both the bromine atom and the 3-methylphenyl group, which confer specific reactivity and potential biological activity. This combination allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

5-bromo-2-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVLJNWFFTUPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677949
Record name 5-Bromo-2-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215073-45-2
Record name 5-Bromo-2-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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